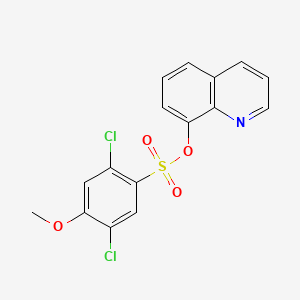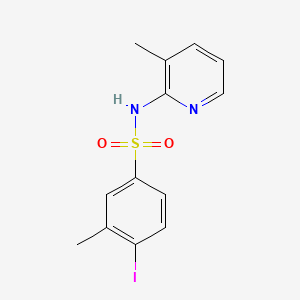![molecular formula C13H18ClNS B13368586 2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine](/img/structure/B13368586.png)
2'-chloro-N-methyl-4',5'-dihydrospiro(cyclohexane-1,6'-cyclopenta[b]thiophene)-4'-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine is a complex organic compound with a unique spirocyclic structure. This compound features a cyclohexane ring fused to a cyclopenta[b]thiophene ring, with a chlorine atom and a methylamine group attached. The spirocyclic structure imparts unique chemical and physical properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor to form the spirocyclic core, followed by chlorination and amination reactions to introduce the chlorine and methylamine groups, respectively. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学的研究の応用
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving spirocyclic compounds.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Its unique properties can be exploited in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Spirocyclic Amines: Compounds with similar spirocyclic structures and amine groups.
Chlorinated Thiophenes: Compounds with a thiophene ring and chlorine substituents.
Cyclohexane Derivatives: Compounds with a cyclohexane ring and various functional groups.
Uniqueness
2’-chloro-N-methyl-4’,5’-dihydrospiro(cyclohexane-1,6’-cyclopenta[b]thiophene)-4’-amine is unique due to its specific combination of a spirocyclic structure, chlorine atom, and methylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H18ClNS |
|---|---|
分子量 |
255.81 g/mol |
IUPAC名 |
2-chloro-N-methylspiro[4,5-dihydrocyclopenta[b]thiophene-6,1'-cyclohexane]-4-amine |
InChI |
InChI=1S/C13H18ClNS/c1-15-10-8-13(5-3-2-4-6-13)12-9(10)7-11(14)16-12/h7,10,15H,2-6,8H2,1H3 |
InChIキー |
SGTOWJKIHJQCSF-UHFFFAOYSA-N |
正規SMILES |
CNC1CC2(CCCCC2)C3=C1C=C(S3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13368512.png)

![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368522.png)
![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)


![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
![3-[3-(4-Toluidino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B13368561.png)

![4-(4-methoxyphenyl)-4,5-dihydro-6H-tetraazolo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B13368572.png)
![(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-9-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13368577.png)

![3-Ethyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368599.png)
